4-Bromo-2-tert-butyl-2H-1,2,3-triazole
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Overview
Description
4-Bromo-2-tert-butyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl azide with a bromo-substituted alkyne in the presence of a copper catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-tert-butyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce triazole N-oxides .
Scientific Research Applications
4-Bromo-2-tert-butyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 4-Bromo-2-tert-butylaniline
- tert-Butyl bromoacetate
- 2-Bromo-4-tert-butylaniline
Comparison: 4-Bromo-2-tert-butyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-Bromo-2-tert-butylaniline, which has an aniline structure, the triazole ring offers greater stability and versatility in chemical reactions. Additionally, the presence of the tert-butyl group enhances the compound’s lipophilicity, making it more suitable for certain applications .
Properties
Molecular Formula |
C6H10BrN3 |
---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
4-bromo-2-tert-butyltriazole |
InChI |
InChI=1S/C6H10BrN3/c1-6(2,3)10-8-4-5(7)9-10/h4H,1-3H3 |
InChI Key |
WTRIRSLVEVFINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=CC(=N1)Br |
Origin of Product |
United States |
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